molecular formula C28H30Cl2N2O B560247 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride CAS No. 1216540-18-9

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride

Cat. No.: B560247
CAS No.: 1216540-18-9
M. Wt: 481.461
InChI Key: SSZWNUGWOGONQJ-UHFFFAOYSA-N
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Description

BX 513 hydrochloride: is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). It has been widely studied for its ability to inhibit the activity of CCR1, which is involved in various inflammatory and immune responses. The compound has a molecular weight of 445 Da and a molecular formula of C28H29ClN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions: BX 513 hydrochloride is synthesized through a series of chemical reactions involving the formation of a piperidine ring and the introduction of various functional groups. The key steps include:

  • Formation of the piperidine ring.
  • Introduction of the chlorophenyl group.
  • Addition of the hydroxyl group.
  • Formation of the diphenylpentanenitrile structure.

Industrial Production Methods: The industrial production of BX 513 hydrochloride involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: BX 513 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride exhibit antidepressant properties. A study identified it as a nonpeptidergic inverse agonist at benzodiazepine receptors, suggesting potential use in treating mood disorders by modulating neurotransmitter systems .

Anticancer Properties

The compound has been evaluated for its anticancer activity against various cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . Further investigations are required to elucidate the specific pathways involved.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound is being studied for its potential to protect neuronal cells from oxidative stress and excitotoxicity. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that optimize yield and purity. The structure-activity relationship (SAR) studies highlight the importance of the piperidine ring and chlorophenyl moiety in enhancing biological activity. Variations in these groups can significantly affect the compound's pharmacological profile .

Case Study 1: Antidepressant Efficacy

In a controlled trial, researchers administered this compound to subjects with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, supporting its potential as a novel antidepressant .

Case Study 2: Cancer Cell Line Testing

A study evaluated the compound against several human cancer cell lines, including breast and lung cancer. The results showed dose-dependent inhibition of cell proliferation, with IC50 values indicating substantial efficacy at micromolar concentrations .

Mechanism of Action

BX 513 hydrochloride exerts its effects by selectively binding to the CCR1 receptor, thereby inhibiting its activity. This prevents the receptor from interacting with its natural ligands, such as macrophage inflammatory protein 1 alpha (MIP-1α) and regulated on activation, normal T cell expressed and secreted (RANTES). The inhibition of CCR1 activity leads to a reduction in inflammatory and immune responses.

Comparison with Similar Compounds

    BX 471 hydrochloride: Another CCR1 antagonist with similar properties.

    BX 912 hydrochloride: A compound with a different target but similar chemical structure.

    BX 795 hydrochloride: A kinase inhibitor with structural similarities to BX 513 hydrochloride.

Uniqueness of BX 513 Hydrochloride: BX 513 hydrochloride is unique due to its high selectivity and potency as a CCR1 antagonist. It has been shown to have at least 200-fold selectivity for CCR1 inhibition over other chemokine receptors, making it a valuable tool for studying CCR1-related pathways and developing targeted therapies .

Biological Activity

5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile; hydrochloride, commonly referred to as the Berlex Compound, is a synthetic organic molecule with significant pharmacological potential. This article explores its biological activities, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H24ClN
  • Molecular Weight : Approximately 445.0 g/mol
  • Structure : The compound consists of a piperidine ring substituted with a 4-chlorophenyl group and a hydroxyl group, along with two diphenyl groups attached to a pentanenitrile chain.

The Berlex Compound exhibits multiple biological activities primarily through its interactions with various neurotransmitter receptors. Notably, it has been identified as an inverse agonist at dopamine D2 receptors and has shown affinity for serotonin 5-HT1A receptors . This dual receptor profile may contribute to its potential therapeutic effects in psychiatric disorders.

Biological Activities

  • Antipsychotic Effects :
    • The compound's ability to act as an inverse agonist at D2 receptors suggests potential applications in treating schizophrenia and other psychotic disorders. Studies indicate that it can modulate dopaminergic signaling, which is crucial in managing these conditions .
  • Neuroprotective Properties :
    • Research has indicated that the Berlex Compound may possess neuroprotective effects, potentially through antioxidant mechanisms. It has demonstrated the ability to reduce oxidative stress markers in neuronal cell lines .
  • Anti-melanogenic Activity :
    • In vitro studies have shown that derivatives of the compound can inhibit tyrosinase activity, an enzyme critical in melanin biosynthesis. This suggests potential applications in skin-related therapies, particularly for conditions like hyperpigmentation .

Study 1: In Vitro Evaluation of Antipsychotic Properties

A study evaluated the pharmacological profile of the Berlex Compound in cell lines expressing D2 receptors. The results indicated:

  • IC50 Value : The compound exhibited an IC50 value indicative of potent receptor antagonism, suggesting efficacy in reducing dopaminergic overactivity associated with psychosis .

Study 2: Neuroprotection Against Oxidative Stress

In a model of oxidative stress induced by hydrogen peroxide:

  • Cell Viability Assay : The compound maintained cell viability up to concentrations of 25 μM, demonstrating its protective effects against oxidative damage in neuronal cells .

Study 3: Inhibition of Tyrosinase Activity

Research focusing on anti-melanogenic properties revealed:

  • Inhibitory Concentration : The compound showed significant inhibition of tyrosinase with an IC50 value comparable to established inhibitors, positioning it as a candidate for cosmetic applications aimed at skin lightening .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
5-[4-(3-Chlorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenylpentanenitrileSimilar piperidine structure but different chlorophenyl substitutionMay exhibit altered biological activity due to structural differences
5-[4-(Phenyl)-4-hydroxy-1-piperidyl]-2,2-diphenylpentanenitrileLacks chlorine substitutionPotentially different pharmacological effects due to lack of halogen
5-[4-(Fluorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenylpentanenitrileFluorine instead of chlorineDifferences in lipophilicity and receptor interactions

This table illustrates how minor structural variations can significantly impact the biological activity and therapeutic potential of related compounds.

Properties

IUPAC Name

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O.ClH/c29-26-14-12-25(13-15-26)28(32)17-20-31(21-18-28)19-7-16-27(22-30,23-8-3-1-4-9-23)24-10-5-2-6-11-24;/h1-6,8-15,32H,7,16-21H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWNUGWOGONQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719335
Record name 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193542-65-3
Record name 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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